molecular formula C15H15FN2O3S B2696491 ethyl (2Z)-2-[(4-fluorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-08-7

ethyl (2Z)-2-[(4-fluorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2696491
CAS No.: 476628-08-7
M. Wt: 322.35
InChI Key: MVMUAUZRSSNQPF-ICFOKQHNSA-N
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Description

ethyl (2Z)-2-[(4-fluorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorobenzoyl group and the thiazole ring imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

ethyl 2-(4-fluorobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-5-7-11(16)8-6-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMUAUZRSSNQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)F)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(4-fluorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the condensation of ethyl 2-amino-3,4-dimethylthiazole-5-carboxylate with 4-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-[(4-fluorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. Ethyl (2Z)-2-[(4-fluorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has been studied for its effectiveness against various bacterial strains. For instance, studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Potential

Thiazole derivatives are also being investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in several studies. Mechanisms may include the inhibition of specific enzymes involved in cancer cell proliferation or the modulation of signaling pathways that lead to cell death .

Drug Development

The unique structure of this compound positions it as a valuable scaffold in drug design. Its modifications can lead to the development of novel therapeutic agents targeting various diseases, particularly infections and cancers.

Synthesis of Metal Complexes

The compound can serve as a ligand in coordination chemistry. Its ability to form complexes with metals such as copper and nickel has been explored for enhancing biological activity and stability . These metal complexes have shown improved antimicrobial and anticancer activities compared to their non-complexed forms.

Pesticide Development

Given its biological activity, there is potential for this compound to be developed into a pesticide or fungicide. Its efficacy against plant pathogens could be explored further to enhance crop protection strategies .

Case Study 1: Antimicrobial Testing

A study conducted on various thiazole derivatives including this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent inhibition of cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(4-fluorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

ethyl (2Z)-2-[(4-fluorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2,4-dimethylthiazole-5-carboxylate: Lacks the fluorobenzoyl group, resulting in different chemical and biological properties.

    Ethyl (4-fluorobenzoyl)acetate: Contains a similar fluorobenzoyl group but lacks the thiazole ring, leading to different reactivity and applications.

    2-(4-Fluorobenzoyl)imino-3,4-dimethylthiazole: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of the fluorobenzoyl group and the thiazole ring, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Biological Activity

Ethyl (2Z)-2-[(4-fluorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14H14FNO2SC_{14}H_{14}FNO_2S
  • IUPAC Name : this compound.

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl isothiocyanate with ethyl 3,4-dimethylthiazole-5-carboxylate under controlled conditions to yield the desired product. Various methods have been explored to optimize yield and purity, including solvent variations and temperature adjustments during the reaction process .

Antioxidant Properties

Studies have indicated that thiazole derivatives exhibit significant antioxidant activities. For instance, related compounds have been shown to scavenge free radicals effectively and reduce oxidative stress markers in various biological systems. This activity is attributed to the presence of the thiazole ring which enhances electron donation capabilities .

Antidiabetic Effects

Emerging research suggests that thiazole derivatives may possess antidiabetic properties. In a study involving diabetic rat models, compounds similar to this compound demonstrated a capacity to lower blood glucose levels and improve insulin sensitivity. The administration of these compounds resulted in a significant reduction in serum glucose and lipid profiles, indicating potential therapeutic benefits for managing Type 2 diabetes mellitus (T2DM) .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. A study highlighted that related thiazole compounds exhibited broad-spectrum antibacterial and antifungal activities. The minimal inhibitory concentrations (MICs) against various pathogens were found to be promising, suggesting that this compound may also possess similar properties .

Case Study 1: Antioxidant Activity in Diabetic Models

In a controlled experiment involving STZ-induced diabetic rats, a derivative of the compound was administered over four weeks. The results showed significant improvements in oxidative stress markers; specifically, levels of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) were elevated while malondialdehyde (MDA) levels decreased significantly. Histopathological examinations revealed improved pancreatic morphology in treated groups compared to controls .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of thiazole derivatives similar to this compound. The derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had MIC values as low as 50 μg/mL against these pathogens, showcasing their potential as effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (2Z)-2-[(4-fluorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, substituted benzaldehydes are refluxed with aminothiazole derivatives in ethanol with glacial acetic acid as a catalyst. The reaction mixture is evaporated under reduced pressure, and the solid product is filtered and recrystallized (e.g., from DMF/acetic acid). Intermediate characterization involves IR spectroscopy (to confirm imine C=N stretches at ~1600–1650 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and Z-configuration via coupling constants), and elemental analysis (to confirm purity >95%) .

Q. How do solvent choice and catalyst loading influence reaction yield and stereoselectivity in thiazole-based syntheses?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while acetic acid promotes imine formation. Catalyst loading (e.g., 5–10 mol% acetic acid) optimizes reaction kinetics without side-product formation. For stereoselectivity, low temperatures (0–5°C) favor the Z-configuration due to reduced rotational freedom during imine bond formation .

Q. What spectroscopic techniques are critical for confirming the structure of this thiazole derivative?

  • Methodological Answer :

  • ¹H NMR : Identify methyl groups (δ 1.2–1.4 ppm for ethyl ester, δ 2.1–2.3 ppm for dimethyl thiazole) and aromatic protons (δ 7.2–8.1 ppm for fluorobenzoyl).
  • ¹³C NMR : Confirm carbonyl carbons (ester C=O at ~165–170 ppm, benzoyl C=O at ~170–175 ppm).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
  • X-ray crystallography (if available): Resolve Z-configuration and dihedral angles .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability.
  • Molecular Docking : Simulate binding affinities to target proteins (e.g., antimicrobial enzymes or cancer-related kinases). For example, fluorobenzoyl groups may enhance hydrophobic interactions in active sites, as seen in docking studies of analogous thiazole-triazole hybrids .
  • MD Simulations : Assess conformational stability in biological membranes using tools like GROMACS .

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays).
  • Purity Validation : Quantify impurities via HPLC (≥98% purity required for reproducible results).
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-phenyl-1,3-thiazole derivatives) to identify substituent-dependent trends .

Q. How can reaction path search methods (e.g., ICReDD’s quantum chemical workflows) improve synthesis scalability?

  • Methodological Answer :

  • Quantum Chemical Calculations : Identify low-energy transition states to bypass unproductive intermediates.
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) for yield maximization.
  • Feedback Loops : Integrate experimental yields with computational descriptors (e.g., activation energies) to refine synthetic protocols iteratively .

Q. What role does the 4-fluorobenzoyl group play in modulating pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Fluorine’s electronegativity increases membrane permeability (logP ~2.5–3.0).
  • Metabolic Stability : The fluorine atom resists oxidative metabolism, extending half-life in vivo.
  • Target Selectivity : Fluorine’s van der Waals radius (1.47 Å) fits into hydrophobic enzyme pockets, as observed in SAR studies of antifungal thiazoles .

Experimental Design Considerations

Q. How to design a robust SAR study for thiazole derivatives with varying aryl substituents?

  • Methodological Answer :

  • Variable Substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) and electron-donating (e.g., -OCH₃) groups on the benzoyl ring.
  • Bioactivity Assays : Test against a panel of targets (e.g., Gram-positive/-negative bacteria, CYP450 isoforms).
  • Statistical Analysis : Use PCA or clustering algorithms to correlate substituent effects with activity .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with higher boiling point.
  • Catalyst Recycling : Immobilize acetic acid on silica gel for reuse across batches.
  • Waste Reduction : Employ membrane technologies (e.g., nanofiltration) to recover unreacted starting materials .

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